molecular formula C8H14O B1147769 2,4-Octadien-1-ol, (2E,4E)- CAS No. 56904-85-9

2,4-Octadien-1-ol, (2E,4E)-

Cat. No. B1147769
CAS RN: 56904-85-9
M. Wt: 126.198
InChI Key:
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Description

“2,4-Octadien-1-ol, (2E,4E)-” is a chemical compound that has a fatty type odor and flavor . It has been reported to be found in various food items such as roasted beef, lamb, mutton, wheat bread, cheese, cocoa beans, chocolate liquor, fresh salted salmon, sturgeon caviar, salmon roe, fish, salmon oil, pickled ham, grapes, oxidized milk, potato chips, peanuts, rice, roasted sesame seeds, prickly pear, and black tea .


Molecular Structure Analysis

The molecular formula of “2,4-Octadien-1-ol, (2E,4E)-” is C8H14O . The molecular weight is 126.2 . The IUPAC Standard InChI is InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4+,7-6+ .


Physical And Chemical Properties Analysis

“2,4-Octadien-1-ol, (2E,4E)-” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, solubility, and others are not provided in the search results.

Scientific Research Applications

Photosensitized Cycloaddition

Irradiation of 1,1,8,8-tetraphenyl-1,7-octadiene in the presence of an electron transfer photosensitizer results in the formation of a cycloadduct. This reaction, involving 2,4-Octadien-1-ol, (2E,4E)-, has been structurally determined through X-ray crystallographic analysis, highlighting its potential in photochemical applications (Mangion, Borg, & Errington, 1995).

Production of 1-Octene

The compound has relevance in the production of 1-octene, a component crucial for the production of LLDPE. Various processes, including the hydroformylation of 1-heptene, the telomerization of 1,3-butadiene, and ethene tetramerization, have been explored for on-purpose 1-octene production (Leeuwen, Clément, & Tschan, 2011).

Synthesis of Pheromones

2,4-Octadien-1-ol, (2E,4E)-, plays a role in synthesizing pheromones like methyl (2E,4Z,7Z)-2,4,7-decatrienoate, a pheromone component of the male dried bean beetle. This synthesis provides insights into pheromone-based pest control strategies (Mori, 2015).

Matsutake Alcohol Production

A method for producing Matsutake alcohol (1-octen-3-ol) involves the selective hydrogenation of 2,7-octadienyl acetate, derived from 2,4-Octadien-1-ol, (2E,4E)-. This process has implications in flavor and fragrance industries (Tsuji, Tsuruoka, & Yamamoto, 1976).

Hydrodimerization Catalysis

2,4-Octadien-1-ol, (2E,4E)-, is involved in catalytic reactions like the hydrodimerization of 1,3-butadiene, demonstrating its application in chemical synthesis and catalysis (Dullius et al., 1998).

Safety And Hazards

Safety data sheets suggest that exposure to “2,4-Octadien-1-ol, (2E,4E)-” should be avoided. Contact with skin and eyes should be prevented, and it should not be inhaled. Personal protective equipment, including chemical impermeable gloves, should be worn when handling this substance. In case of accidental exposure, specific first aid measures such as rinsing with water, removing contaminated clothing, and seeking medical attention are recommended .

properties

IUPAC Name

(2E,4E)-octa-2,4-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4+,7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBAOEUOOJDUBP-YTXTXJHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885037
Record name 2,4-Octadien-1-ol, (2E,4E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60885037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; green aroma
Record name (E,E)-2,4-Octadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1171/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in fat, soluble (in ethanol)
Record name (E,E)-2,4-Octadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1171/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.864-0.874
Record name (E,E)-2,4-Octadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1171/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,4-Octadien-1-ol, (2E,4E)-

CAS RN

18409-20-6, 69668-94-6
Record name (2E,4E)-2,4-Octadien-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18409-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Octadien-1-ol, (2E,4E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018409206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Octadien-1-ol, (2E,4E)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Octadien-1-ol, (2E,4E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60885037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,4E)-octa-2,4-dienol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.431
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name octa-2,4-dien-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-OCTADIEN-1-OL, (2E,4E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/049Z2Y4D1U
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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